2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
CAS No.: 101195-61-3
Cat. No.: VC15941143
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101195-61-3 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 2-propyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C14H16N2O2/c1-2-7-15-13(17)12-8-10-5-3-4-6-11(10)9-16(12)14(15)18/h3-6,12H,2,7-9H2,1H3 |
| Standard InChI Key | WDHCNBWDILCMCF-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=O)C2CC3=CC=CC=C3CN2C1=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione, delineates a polycyclic framework comprising:
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A partially saturated isoquinoline nucleus (10,10a-dihydroisoquinoline)
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A fused imidazole ring substituted with a propyl group at N-2
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Two ketone groups at positions 1 and 3 of the imidazole ring .
The saturation at the 10,10a-positions introduces conformational constraints, while the propyl side chain modulates lipophilicity. X-ray crystallographic data for this specific derivative remain unpublished, but analogous imidazoisoquinolines exhibit planar aromatic systems with puckered saturated regions .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through a tandem cyclization-alkylation strategy:
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Core Formation: Condensation of a substituted isoquinoline precursor with a maleimide derivative to form the imidazole ring .
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Side Chain Introduction: N-alkylation using propyl bromide or similar electrophiles.
Reported Synthetic Routes
Although explicit protocols for 2-propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione are proprietary, analogous methods involve:
Step 1: Preparation of 10,10a-dihydroisoquinoline-1,3-dione
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React isoquinoline with maleic anhydride in acetic acid under reflux to form the dihydrodione intermediate .
Step 2: Propyl Group Installation
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Treat the intermediate with propylamine in toluene at 80°C, facilitating nucleophilic substitution at the imidazole nitrogen.
Step 3: Purification
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Maleic anhydride, AcOH, 60°C, 6h | 65–70 |
| Alkylation | Propyl bromide, KCO, DMF | 55–60 |
| Final Purification | Column chromatography | >95 |
Table 1: Optimized synthetic conditions for structural analogs .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), due to hydrophobic isoquinoline core and propyl substituent .
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Organic Solubility: Soluble in DMSO (>50 mg/mL), moderate in dichloromethane and ethyl acetate.
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Stability: Stable at room temperature under inert atmosphere; susceptible to hydrolysis under strongly acidic/basic conditions .
Thermal Characteristics
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Melting Point: Estimated 210–215°C (decomposition observed near 220°C in analogs).
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Thermogravimetric Analysis (TGA): 5% weight loss at 180°C, indicating degradation before melting .
Analytical Characterization
Chromatographic Methods
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HPLC: C18 column (4.6 × 150 mm), 40% acetonitrile/60% water (0.1% TFA), flow rate 1.0 mL/min, retention time ~8.2 min .
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TLC: R 0.45 (silica gel 60 F, ethyl acetate/hexane 1:1).
Spectroscopic Standards
| Technique | Key Diagnostic Features |
|---|---|
| NMR | Propyl triplet (δ 0.92, J=7.3 Hz) |
| HRMS | [M+H] 245.1284 (calc. 245.1286) |
| IR | 1721 cm (C=O stretch) |
Table 2: Reference data for quality control .
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